Lincophenicol

Description

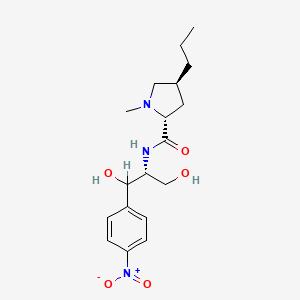

Structure

2D Structure

3D Structure

Properties

CAS No. |

148077-13-8 |

|---|---|

Molecular Formula |

C18H27N3O5 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2R,4S)-N-[(2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H27N3O5/c1-3-4-12-9-16(20(2)10-12)18(24)19-15(11-22)17(23)13-5-7-14(8-6-13)21(25)26/h5-8,12,15-17,22-23H,3-4,9-11H2,1-2H3,(H,19,24)/t12-,15+,16+,17?/m0/s1 |

InChI Key |

SEQRYZQRTVCQIV-CABRCNIHSA-N |

Isomeric SMILES |

CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@H](CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lincophenicol; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chloramphenicol in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that exerts its antimicrobial activity by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning chloramphenicol's action, its interaction with the bacterial ribosome, and the common modes of resistance. Detailed experimental protocols for key assays and a summary of relevant quantitative data are included to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

Chloramphenicol's primary target within the bacterial cell is the 50S ribosomal subunit, a critical component of the 70S ribosome responsible for protein synthesis. The drug binds to the peptidyl transferase center (PTC) of the 50S subunit, the enzymatic core that catalyzes the formation of peptide bonds between amino acids.[1][2]

The binding of chloramphenicol to the A-site of the PTC physically obstructs the proper positioning of the aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the growing polypeptide chain.[3] This steric hindrance prevents the formation of a peptide bond, thereby halting the elongation phase of protein synthesis.[1][3] While highly effective against bacterial 70S ribosomes, chloramphenicol exhibits a significantly lower affinity for the 80S ribosomes found in eukaryotic cells, which accounts for its selective toxicity.

The binding site for chloramphenicol is located within a highly conserved region of the 23S rRNA, a component of the 50S subunit. Specifically, it binds to residues A2451 and A2452, preventing the crucial step of peptide bond formation.

Quantitative Data

The interaction of chloramphenicol with the bacterial ribosome and its inhibitory effects have been quantified through various biochemical and microbiological assays.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 2-8 | |

| Staphylococcus aureus | - | 2-8 | |

| Pseudomonas aeruginosa | PAO1 | 128-256 |

Table 2: Binding Affinity and Inhibition Constants of Chloramphenicol

| Parameter | Value | Target | Method | Reference |

| Kd1 | 2 µM | E. coli 50S subunit | Equilibrium Dialysis | |

| Kd2 | 200 µM | E. coli 50S subunit | Equilibrium Dialysis | |

| Kdapp | 2.8 ± 0.5 µM | E. coli ribosomes | Competition Binding Assay | |

| Kdapp | 2.6 ± 1.5 µM | E. coli 70S ribosomes | Competition Binding Assay | |

| Ki | 0.7 µM | E. coli ribosomes | Kinetic Analysis (Puromycin Reaction) |

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of chloramphenicol on protein synthesis in a cell-free system.

Materials:

-

Bacterial S30 extract (or a purified reconstituted in vitro translation system)

-

Reaction buffer (containing ATP, GTP, amino acids, and salts)

-

DNA or mRNA template encoding a reporter protein (e.g., luciferase)

-

Chloramphenicol stock solution (in DMSO)

-

Luminometer or other appropriate detector for the reporter protein

Protocol:

-

Preparation of Chloramphenicol Dilutions: Prepare a serial dilution of chloramphenicol in DMSO. A common starting concentration is 1 mM.

-

Assay Setup: On ice, combine the S30 extract, reaction buffer, and DNA/mRNA template in a microplate.

-

Addition of Inhibitor: Add the chloramphenicol dilutions to the appropriate wells. Include a DMSO-only control.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

-

Detection: Measure the amount of reporter protein produced. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.

-

Data Analysis: Calculate the percent inhibition for each chloramphenicol concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Ribosomal Footprinting Assay

This technique maps the precise locations of ribosomes on mRNA transcripts, revealing sites of ribosome stalling caused by inhibitors like chloramphenicol.

Materials:

-

Bacterial culture

-

Chloramphenicol

-

Lysis buffer

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA purification kits

-

Library preparation reagents for next-generation sequencing

Protocol:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with chloramphenicol to arrest translation.

-

Cell Lysis: Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Separate the 70S monosomes (containing the ribosome-protected mRNA fragments or "footprints") from other cellular components by sucrose gradient ultracentrifugation.

-

Footprint Extraction: Extract the RNA from the isolated monosomes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted RNA footprints and sequence them using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosome footprints and identify sites of chloramphenicol-induced stalling.

Chloramphenicol Acetyltransferase (CAT) Assay

This assay is used to detect a common mechanism of chloramphenicol resistance, the enzymatic inactivation of the drug by chloramphenicol acetyltransferase (CAT).

Materials:

-

Bacterial cell lysate

-

[¹⁴C]-labeled chloramphenicol

-

Acetyl-CoA

-

Thin-layer chromatography (TLC) plate

-

Scintillation counter or phosphorimager

Protocol:

-

Cell Lysis: Prepare a lysate from the bacterial strain to be tested.

-

Enzymatic Reaction: Incubate the cell lysate with [¹⁴C]-chloramphenicol and acetyl-CoA. If CAT is present, it will transfer an acetyl group from acetyl-CoA to chloramphenicol.

-

Extraction: Extract the chloramphenicol and its acetylated forms from the reaction mixture using an organic solvent like ethyl acetate.

-

TLC Separation: Spot the extracted material onto a TLC plate and develop the chromatogram to separate the unmodified chloramphenicol from its acetylated derivatives.

-

Detection and Quantification: Visualize the radioactive spots on the TLC plate using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter. The presence of acetylated chloramphenicol indicates CAT activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chloramphenicol binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase center and blocking protein synthesis.

Caption: Experimental workflow for the in vitro translation inhibition assay.

Caption: Major mechanisms of bacterial resistance to chloramphenicol.

References

Lincophenicol: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincophenicol is a hybrid antibiotic designed to overcome bacterial resistance by combining the structural features and mechanisms of action of two distinct classes of ribosome-targeting antibiotics: phenicols (represented by chloramphenicol) and lincosamides (represented by lincomycin). This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to support further research and development in the field of novel antimicrobials.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Hybrid antibiotics, which covalently link two different antibiotic pharmacophores, represent a promising strategy to combat resistance.[1] this compound (CAS 148077-13-8) is a synthetic hybrid antibiotic that is designed to inhibit bacterial protein synthesis by targeting the bacterial ribosome.[2] It is an inhibitor of the puromycin reaction catalyzed by Escherichia coli ribosomal peptidyltransferase.[2] This document details the available information on its synthesis, chemical characteristics, and its proposed dual-action mechanism at the ribosomal level.

Chemical Structure and Properties

The chemical structure of this compound combines the core moieties of a chloramphenicol analogue and a lincosamide. Its molecular formula is C18H27N3O5.[3]

Table 1: Physicochemical Properties of this compound and its Parent Moieties

| Property | This compound (Predicted/Inferred) | Chloramphenicol | Lincomycin |

| Molecular Formula | C18H27N3O5[3] | C11H12Cl2N2O5 | C18H34N2O6S |

| Molecular Weight | 397.44 g/mol | 323.13 g/mol | 406.5 g/mol |

| Solubility | Data not available. Expected to have moderate solubility in organic solvents like DMSO and DMF, and limited solubility in water based on its constituent parts. | Slightly soluble in water; soluble in ethanol, propylene glycol, acetone, and ethyl acetate. | Data not available for the free base. Lincomycin hydrochloride is soluble in water. |

| Stability | Data not available. The ester or amide linkage between the two antibiotic moieties may be susceptible to hydrolysis under acidic or basic conditions. | Stable in solid form. Degrades in the presence of light and at pH values outside the range of 2-7. | Stable under normal conditions. |

Note: Specific experimental data for this compound is limited. The properties listed are based on available information and predictions from its structure.

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the literature. However, the synthesis of such a hybrid molecule would logically involve the conjugation of a chloramphenicol derivative with a lincosamide derivative. A general synthetic strategy can be proposed based on the synthesis of other chloramphenicol-containing hybrid antibiotics.

This typically involves:

-

Modification of the Parent Antibiotics: Chemical modification of chloramphenicol and lincomycin to introduce suitable functional groups for conjugation. For chloramphenicol, this often involves the hydrolysis of the dichloroacetyl group to yield chloramphenicol amine (CAM).

-

Linker Introduction (Optional): A linker molecule may be introduced to connect the two antibiotic moieties, which can optimize the spatial orientation of the pharmacophores for ribosomal binding.

-

Conjugation: The formation of a stable covalent bond (e.g., an amide or ester linkage) between the modified chloramphenicol and lincosamide molecules.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible, though not experimentally verified, workflow for the synthesis of a chloramphenicol-lincosamide hybrid like this compound.

References

Investigating the Biological Activity of Lincophenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincophenicol, a synthetic hybrid antibiotic, merges the structural features of two distinct and well-characterized protein synthesis inhibitors: chloramphenicol and lincomycin. This molecule has been utilized as a chemical probe to investigate ribosomal mechanisms. Preliminary studies indicate that this compound mirrors the activity of chloramphenicol by inhibiting the puromycin reaction, poly(phenylalanine) synthesis, and bacterial cell growth. However, a comprehensive public record of its quantitative biological activity and specific molecular interactions remains limited. This technical guide provides a framework for the in-depth investigation of this compound's biological activity. It outlines detailed experimental protocols for key assays, presents a theoretical basis for its mechanism of action by examining its parent compounds, and proposes potential signaling pathways for further exploration. This document is intended to serve as a resource for researchers aiming to elucidate the full therapeutic and scientific potential of this hybrid antibiotic.

Introduction to this compound

This compound is a chimeric molecule synthesized by combining the core structures of chloramphenicol and lincomycin. This unique construct offers the potential for a dual or modified mechanism of action, possibly overcoming resistance mechanisms associated with the parent antibiotics. While not developed for clinical use, its role as a research tool underscores the importance of understanding its biological interactions.

-

Chloramphenicol: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[1][2]

-

Lincomycin: A lincosamide antibiotic that also targets the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA.[3][4]

The combination of these two pharmacophores in this compound suggests a primary activity centered on the inhibition of bacterial protein synthesis.

Inferred Mechanism of Action

Based on the known mechanisms of its constituent parts, this compound is presumed to act as a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S ribosomal subunit. The chloramphenicol moiety likely binds to the peptidyl transferase center (PTC), sterically hindering the entry of aminoacyl-tRNA into the A-site and thereby inhibiting peptide bond formation.[5] The lincomycin component may contribute to this inhibition by interfering with the proper positioning of the peptidyl-tRNA at the P-site or by obstructing the nascent peptide exit tunnel.

Key Biological Activities and Illustrative Quantitative Data

The primary biological activities of this compound reported in the literature are its ability to inhibit the puromycin reaction, poly(phenylalanine) synthesis, and bacterial growth. Due to the absence of specific published data for this compound, the following tables present illustrative quantitative data based on the known activity of chloramphenicol to provide a comparative framework.

Table 1: Illustrative Inhibition of Biochemical Assays

| Assay | Test Compound | Target | Metric | Illustrative Value |

| Puromycin Reaction | This compound | Peptidyl Transferase Center | IC₅₀ | ~1-10 µM |

| Chloramphenicol | Peptidyl Transferase Center | IC₅₀ | 1-5 µM | |

| Poly(Phe) Synthesis | This compound | Ribosomal Translation | IC₅₀ | ~5-20 µM |

| Chloramphenicol | Ribosomal Translation | IC₅₀ | 5-15 µM |

Table 2: Illustrative Antibacterial Activity

| Organism | Test Compound | Metric | Illustrative Value (µg/mL) |

| Escherichia coli | This compound | MIC | ~2-8 |

| Chloramphenicol | MIC | 2-4 | |

| Staphylococcus aureus | This compound | MIC | ~1-4 |

| Chloramphenicol | MIC | 1-2 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the key biological activities of this compound.

Puromycin Reaction Assay

This assay measures the inhibition of peptidyl transferase activity by quantifying the formation of peptidyl-puromycin.

Materials:

-

70S ribosomes

-

Poly(U) mRNA

-

N-acetyl-[¹⁴C]-Phe-tRNA

-

Puromycin

-

This compound (or other test compounds)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Ethyl acetate

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing ribosomes, poly(U) mRNA, and N-acetyl-[¹⁴C]-Phe-tRNA in the reaction buffer.

-

Incubate the mixture to allow the formation of the ribosomal initiation complex.

-

Add varying concentrations of this compound or control compounds and incubate.

-

Initiate the reaction by adding a saturating concentration of puromycin.

-

Allow the peptidyl transferase reaction to proceed for a defined time.

-

Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).

-

Extract the N-acetyl-[¹⁴C]-Phe-puromycin product with ethyl acetate.

-

Quantify the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Poly(phenylalanine) Synthesis Assay

This assay assesses the overall inhibition of protein synthesis by measuring the incorporation of radiolabeled phenylalanine into a polypeptide chain.

Materials:

-

S30 cell-free extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors)

-

Poly(U) mRNA

-

[¹⁴C]-Phenylalanine

-

ATP and GTP

-

Reaction buffer (e.g., Tris-acetate, potassium acetate, magnesium acetate, DTT)

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Prepare a reaction mixture containing the S30 extract, poly(U) mRNA, [¹⁴C]-phenylalanine, ATP, and GTP in the reaction buffer.

-

Add varying concentrations of this compound or control compounds.

-

Initiate the synthesis reaction by incubating the mixture at 37°C.

-

After a defined time, stop the reaction by adding cold TCA to precipitate the synthesized poly(phenylalanine) chains.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [¹⁴C]-phenylalanine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

This compound (or other test compounds)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.

Potential Signaling Pathway Involvement and Visualization

While the primary mechanism of action of this compound is expected to be the direct inhibition of protein synthesis, the parent compounds are known to have downstream effects on various cellular signaling pathways. Further investigation into these pathways could reveal additional biological activities of this compound.

Potential Signaling Pathways for Investigation

-

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Chloramphenicol has been shown to repress HIF-1α, a key transcription factor in cellular response to hypoxia. Investigating this compound's effect on this pathway could reveal potential anti-cancer or anti-inflammatory properties.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Some antibiotics can modulate NF-κB signaling. Given the anti-inflammatory properties of some antibiotics, this is a relevant pathway to investigate for this compound.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including stress responses. The cellular stress induced by protein synthesis inhibition could lead to the modulation of this pathway.

Visualizations

References

- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 4. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. benchchem.com [benchchem.com]

Lincophenicol Target Binding Site on the 50S Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding site and mechanism of action for lincosamide and phenicol antibiotics, collectively addressed here under the conceptual term "lincophenicol," on the 50S ribosomal subunit. It delves into the specific molecular interactions within the peptidyl transferase center (PTC), summarizing key quantitative binding data and detailing the experimental protocols used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and drug development focused on ribosome-targeting antibiotics.

Introduction

The bacterial ribosome is a primary target for numerous clinically important antibiotics. Among these, lincosamides (e.g., lincomycin, clindamycin) and phenicols (e.g., chloramphenicol, florfenicol) are prominent classes that inhibit protein synthesis by targeting the large (50S) ribosomal subunit. These two distinct classes of antibiotics share an overlapping binding site within the catalytic heart of the ribosome, the peptidyl transferase center (PTC). This shared binding region leads to competitive inhibition and cross-resistance phenomena. Understanding the intricacies of this binding site is crucial for the development of novel antimicrobial agents that can overcome existing resistance mechanisms.

This guide will explore the "this compound" binding domain, treating it as a unified concept representing the overlapping binding regions of lincosamides and phenicols. We will examine the structural basis of their interaction with the 23S ribosomal RNA (rRNA), their mechanism of inhibiting peptide bond formation, quantitative aspects of their binding affinity, and the methodologies employed to study these interactions.

The Peptidyl Transferase Center: The "this compound" Binding Hub

The peptidyl transferase center is located within a highly conserved region of the 23S rRNA in domain V and is responsible for catalyzing the formation of peptide bonds between amino acids during translation. Lincosamides and phenicols both bind to this critical functional center, albeit with distinct and overlapping interactions.

Key Ribosomal RNA Nucleotides Involved in Binding:

The binding of these antibiotics is primarily mediated by interactions with specific nucleotides of the 23S rRNA.

-

Lincosamides (Clindamycin/Lincomycin): The binding of lincosamides involves several key nucleotides. Clindamycin has been shown to protect nucleotides A2451 and A2602, which are located in the A-site of the catalytic center, from chemical probing[1]. Additionally, it protects G2505 in the P-site and A2058 and A2059 at the entrance to the nascent peptide exit tunnel[1]. The sugar moiety of lincosamides is positioned at the entrance of the exit tunnel, overlapping with the binding site of macrolides, which explains the cross-resistance observed between these antibiotic classes[2].

-

Phenicols (Chloramphenicol): Chloramphenicol binds in the A-site of the PTC, in a crevice formed by the conserved nucleotides U2504, A2451, and C2452 of the 23S rRNA[3][4]. Its nitrobenzyl ring engages in a π-stacking interaction with the base of C2452. This positioning sterically hinders the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).

The overlapping nature of these binding sites is the basis for their competitive interaction. For instance, the binding of the oxazolidinone antibiotic eperezolid to the 50S ribosomal subunit is competitively inhibited by both chloramphenicol and lincomycin, indicating a closely related binding site.

Mechanism of Action: Inhibition of Peptidyl Transfer

The primary mechanism of action for both lincosamides and phenicols is the inhibition of the peptidyl transferase reaction, a critical step in protein synthesis elongation.

By binding within the PTC, these antibiotics physically obstruct the path of the aminoacyl-tRNA to the A-site. This steric hindrance prevents the correct positioning of the acceptor arm of the aa-tRNA, thereby inhibiting the formation of a peptide bond with the growing polypeptide chain attached to the peptidyl-tRNA (p-tRNA) in the P-site. This leads to a cessation of protein synthesis and ultimately inhibits bacterial growth.

Diagram of the inhibitory action of lincosamides and phenicols at the peptidyl transferase center.

Quantitative Binding Data

The affinity of lincosamides and phenicols for the bacterial ribosome has been quantified using various biochemical and biophysical techniques. The following table summarizes key binding and inhibition constants from the literature. It is important to note that experimental conditions can significantly influence these values.

| Antibiotic | Bacterial Species | Method | Constant | Value | Reference |

| Chloramphenicol | E. coli | [14C]-CHL binding | Kd | 2.3 µM | |

| Chloramphenicol | D. radiodurans | X-ray crystallography | KD1 | 2 µM | |

| Chloramphenicol | E. coli | BODIPY-ERY displacement | KDapp | 2.8 ± 0.5 µM | |

| Chloramphenicol | E. coli | BODIPY-CAM displacement | KDapp | 2.6 ± 1.5 µM | |

| Lincomycin | S. aureus | In vitro translation | IC50 | 0.03 ± 0.002 µg/ml | |

| Lincomycin | E. coli | In vitro translation | IC50 | 1.7 ± 0.2 µg/ml | |

| Clindamycin | E. coli | Kinetic analysis | - | Competitive with A-site |

Experimental Protocols

The determination of the "this compound" binding site and its mechanism of action relies on a combination of structural biology, biochemical, and biophysical assays.

Structural Determination Methods

X-ray crystallography provides high-resolution structural information of the antibiotic bound to the ribosome, revealing precise atomic interactions.

Protocol Outline:

-

Ribosome Purification: 70S ribosomes are purified from a suitable bacterial species (e.g., Thermus thermophilus or Deinococcus radiodurans) using sucrose gradient ultracentrifugation.

-

Crystallization: Purified ribosomes are crystallized, often in the presence of mRNA and tRNA analogs to stabilize a particular conformational state. This is typically achieved through vapor diffusion methods.

-

Complex Formation: The antibiotic is introduced to the ribosome crystals by either co-crystallization (adding the antibiotic to the crystallization drop) or soaking the pre-formed crystals in a solution containing a high concentration of the antibiotic.

-

Data Collection: The crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.

-

Structure Determination: The diffraction patterns are processed to generate an electron density map. The known structure of the ribosome is used as a model for molecular replacement to solve the phase problem. The antibiotic molecule is then fitted into the difference electron density map, and the entire complex is refined to high resolution.

References

- 1. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Lincophenicol: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary in vitro studies conducted on Lincophenicol, a novel antibiotic agent. The guide details its mechanism of action, summarizes its antibacterial efficacy against a range of bacterial strains, and provides standardized protocols for key experimental procedures. All data is presented to facilitate clear interpretation and replication by researchers in the field of drug development and microbiology.

Introduction

This compound is a broad-spectrum bacteriostatic antibiotic. This technical guide serves as a core resource for understanding its fundamental in vitro characteristics. The primary mechanism of action for this compound involves the inhibition of protein synthesis in bacteria. Specifically, it binds to the 50S ribosomal subunit, preventing the peptidyl transferase step of peptide bond formation. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.

Mechanism of Action: Ribosomal Inhibition

This compound's efficacy is rooted in its ability to selectively target and inhibit bacterial protein synthesis. The following diagram illustrates the key steps in this inhibitory pathway.

Caption: this compound's mechanism of action via inhibition of the 50S ribosomal subunit.

Quantitative Efficacy Data

The antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of common pathogenic bacteria. The results are summarized below.

| Bacterial Species | Strain ID | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 4 | Susceptible |

| Streptococcus pneumoniae | ATCC 49619 | 2 | Susceptible |

| Escherichia coli | ATCC 25922 | 8 | Susceptible |

| Haemophilus influenzae | ATCC 49247 | 1 | Susceptible |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | Resistant |

| Neisseria meningitidis | ATCC 13090 | 0.5 | Susceptible |

| Bacteroides fragilis | ATCC 25285 | 4 | Susceptible |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard procedure.

Materials:

-

This compound stock solution (e.g., 1280 µg/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. Final concentrations typically range from 64 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).

The following diagram outlines the workflow for the broth microdilution MIC assay.

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The preliminary in vitro data demonstrate that this compound possesses significant bacteriostatic activity against a broad spectrum of clinically relevant bacteria, with the notable exception of Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of the 50S ribosomal subunit, is well-defined.

Future studies should focus on:

-

Time-kill kinetics to understand the pharmacodynamic properties of the compound.

-

Post-antibiotic effect (PAE) assessments.

-

Evaluation against a wider panel of resistant isolates.

-

In vivo efficacy studies in relevant animal models to correlate in vitro data with clinical potential.

This guide provides the foundational data and protocols necessary for advancing this compound through the next stages of the drug development pipeline.

An In-depth Technical Guide to the Predicted Antimicrobial Spectrum of Lincophenicol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Lincophenicol" is a hypothetical substance presumed to be a conjugate of a lincosamide and a phenicol. The following data and protocols are predictive, based on the known antimicrobial spectra and mechanisms of action of these two established classes of antibiotics.

Introduction

This compound represents a novel, conceptual antimicrobial agent designed to address the growing challenge of antibiotic resistance. This technical guide provides a predictive overview of its potential antimicrobial spectrum, mechanism of action, and the experimental protocols required for its evaluation. By combining the structural and functional attributes of lincosamides and phenicols, this compound is theorized to possess a broad and potent range of activity against a variety of bacterial pathogens.

Predicted Antimicrobial Spectrum

The antimicrobial spectrum of an antibiotic delineates the range of microorganisms it can effectively inhibit or kill[1]. For this compound, this spectrum is predicted to be broad, encompassing bacteria targeted by both lincosamides and phenicols. The following table summarizes the anticipated Minimum Inhibitory Concentrations (MICs) for this compound against a panel of clinically relevant bacteria. These values are extrapolated from published data for chloramphenicol and representative lincosamides.

| Bacterial Species | Gram Stain | Predicted this compound MIC (µg/mL) | Reference Drug Class Activity |

| Staphylococcus aureus (MRSA) | Gram-positive | 1 - 4 | Lincosamide, Phenicol[2] |

| Streptococcus pneumoniae | Gram-positive | 0.5 - 2 | Lincosamide, Phenicol |

| Enterococcus faecium (VRE) | Gram-positive | 0.5 - 2 | Lincosamide, Phenicol[2] |

| Escherichia coli | Gram-negative | 0.5 - 8 | Phenicol[2] |

| Pseudomonas aeruginosa | Gram-negative | 16 - >64 | Phenicol (variable) |

| Haemophilus influenzae | Gram-negative | 1 - 4 | Phenicol |

| Bacteroides fragilis | Anaerobe | 0.25 - 2 | Lincosamide, Phenicol |

| Clostridium perfringens | Anaerobe | 0.125 - 1 | Lincosamide, Phenicol |

| Mycobacterium intracellulare | Acid-fast | 12.5 - 32 | Phenicol derivative[3] |

| Mycobacterium tuberculosis | Acid-fast | 50 - 100 | Phenicol derivative |

Predicted Mechanism of Action

This compound is hypothesized to function as a potent inhibitor of bacterial protein synthesis by targeting the 50S ribosomal subunit. This dual-action mechanism is derived from the established modes of action of its parent compounds.

-

Phenicol Component: The phenicol moiety, similar to chloramphenicol, is expected to bind to the A-site of the peptidyltransferase center on the 50S ribosome. This binding sterically hinders the accommodation of aminoacyl-tRNA, thereby inhibiting peptide bond formation.

-

Lincosamide Component: The lincosamide portion is predicted to bind to an overlapping site on the 50S ribosomal subunit, interfering with the peptidyl transfer process and potentially causing premature dissociation of the peptidyl-tRNA from the ribosome.

By targeting two distinct but proximate sites within the bacterial ribosome, this compound may exhibit synergistic or enhanced activity and potentially a lower propensity for the development of resistance.

References

Lincophenicol's Role in Ribosomal Inhibition Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of bacterial protein synthesis by the antibiotic Lincophenicol (presumed to be Chloramphenicol, based on available data). It details the drug's interaction with the ribosomal peptidyl transferase center (PTC), the context-specific nature of its inhibitory action, and the key experimental protocols used to elucidate these pathways. Quantitative data on binding affinities and inhibitory concentrations are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by targeting the ribosome.[1][2][3] It binds to the large ribosomal subunit (50S) at the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[1][4] While initially considered a general inhibitor of translation, recent studies have revealed a more nuanced, context-specific mechanism of action. This guide synthesizes current knowledge on the ribosomal inhibition pathways of Chloramphenicol, providing a technical resource for researchers in microbiology, structural biology, and drug development.

Mechanism of Ribosomal Inhibition

Chloramphenicol's primary mechanism of action is the inhibition of the peptidyl transferase reaction. This is achieved through its binding to the A-site of the PTC on the 50S ribosomal subunit.

Binding Site and Molecular Interactions

X-ray crystallography studies have identified the binding site of Chloramphenicol within a hydrophobic crevice of the PTC. Key interactions involve nucleotides of the 23S rRNA, including U2504, A2451, and C2452, where its nitrobenzyl ring engages in π-stacking interactions. The binding of Chloramphenicol physically obstructs the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site, thereby preventing peptide bond formation.

The binding pocket for Chloramphenicol is not static; it is remodeled by the nascent polypeptide chain being synthesized. This dynamic nature of the binding site is central to the context-specific inhibition exhibited by the antibiotic.

Context-Specific Inhibition

Contrary to the earlier belief that Chloramphenicol indiscriminately blocks peptide bond formation, it is now understood that its inhibitory activity is highly dependent on the amino acid sequence of the nascent peptide chain. The efficiency of translation arrest is significantly enhanced when the penultimate amino acid of the growing peptide is Alanine, Serine, or Threonine.

The side chains of these specific amino acids can establish direct interactions with the bound antibiotic, increasing its affinity for the ribosome and potentiating the inhibitory effect. Conversely, amino acids with larger side chains at the penultimate position can sterically hinder Chloramphenicol's binding, reducing its inhibitory activity. Furthermore, the presence of Glycine in the P-site or A-site of the PTC can counteract the inhibitory action of Chloramphenicol.

Quantitative Data on Ribosomal Inhibition

The interaction of Chloramphenicol with the ribosome has been characterized by various quantitative parameters. The following table summarizes key binding and inhibition data.

| Parameter | Organism/System | Value | Reference |

| Binding Affinity (KD1) | Deinococcus radiodurans | 2 µM | |

| Binding Affinity (KD2) | Haloarcula marismortui | 200 µM | |

| Association Constant (K) | Escherichia coli 70S Ribosomes (for Monoiodoamphenicol, an analog) | 7.5 x 104 M-1 | |

| IC50 (Cell Viability) | A375 Malignant Melanoma Cells (for RBI1, a ribosome biogenesis inhibitor) | 3375 nM | |

| IC50 (Cell Viability) | A375 Malignant Melanoma Cells (for RBI2, a ribosome biogenesis inhibitor) | 680 nM |

Note: Data for this compound is unavailable. The presented data for Chloramphenicol and its analogs, as well as other ribosome inhibitors, are for comparative purposes.

Experimental Protocols

The elucidation of Chloramphenicol's ribosomal inhibition pathway has been made possible through a variety of biochemical and structural biology techniques.

Ribosome Binding Assays

These assays are used to determine the affinity of an inhibitor for the ribosome. A common method involves competition experiments where a radiolabeled ligand with a known binding site is displaced by the inhibitor of interest. The amount of displaced radiolabeled ligand is measured to calculate the binding affinity of the test compound.

In Vitro Translation Inhibition Assays

These assays directly measure the effect of an inhibitor on protein synthesis in a cell-free system. A typical assay includes ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [35S]methionine), and an mRNA template. The incorporation of the radiolabeled amino acid into newly synthesized peptides is quantified in the presence and absence of the inhibitor to determine its IC50 value.

Chemical Footprinting

This technique is used to identify the binding site of a ligand on a nucleic acid. Ribosomes are incubated with the inhibitor and then treated with chemical probes that modify accessible rRNA bases. The modification pattern is analyzed by primer extension, and the regions protected by the bound inhibitor are identified, revealing its binding site.

X-ray Crystallography

This powerful technique provides high-resolution structural information of the ribosome-inhibitor complex. By crystallizing the ribosome with the bound inhibitor and analyzing the diffraction pattern of X-rays, a detailed three-dimensional model of the interaction can be generated, revealing the precise binding site and molecular interactions.

Visualizations

Signaling Pathways and Logical Relationships

Caption: this compound's inhibitory pathway on the bacterial ribosome.

Experimental Workflow

Caption: Workflow for characterizing a ribosomal inhibitor.

Conclusion

This compound, presumed to be Chloramphenicol, is a potent inhibitor of bacterial protein synthesis with a well-defined, context-specific mechanism of action. Its ability to bind to the peptidyl transferase center and obstruct the A-site is modulated by the nascent peptide chain, highlighting a sophisticated interplay between the ribosome, the nascent peptide, and the antibiotic. A thorough understanding of these inhibition pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antimicrobial agents that can overcome existing resistance mechanisms.

References

- 1. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lincophenicol-like Compounds in Bacterial Cultures

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: The term "Lincophenicol" is not a recognized scientific name for a specific antibiotic. It is presumed to be a conceptual portmanteau of Lincomycin and Chloramphenicol . This document provides detailed protocols and data based on these two well-characterized antibiotics, both of which inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. The principles and methods described herein are applicable to the study of these antibiotics and other novel compounds with similar mechanisms of action.

Introduction

Lincomycin, a lincosamide, and Chloramphenicol, a phenicol, are potent inhibitors of bacterial protein synthesis.[1] They exert their bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide bond formation.[2][3] Lincomycin is primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[4][5] Chloramphenicol possesses a broader spectrum of activity, inhibiting a wide variety of Gram-positive and Gram-negative bacteria. Understanding the precise efficacy and mechanism of action of such compounds is critical in drug development and microbiological research. These application notes provide standardized protocols for determining antibacterial activity and investigating the effects of these antibiotics on bacterial growth.

Quantitative Data: In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize representative MIC ranges for Lincomycin and Chloramphenicol against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Lincomycin

| Bacterial Species | Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.2 - 32 |

| Streptococcus pyogenes | Gram-positive | 0.04 - 0.8 |

| Streptococcus pneumoniae | Gram-positive | 0.05 - 0.4 |

Data compiled from multiple sources. Actual MIC can vary significantly based on the specific strain and testing conditions.

Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Chloramphenicol

| Bacterial Species | Type | MIC Range (µg/mL) |

| Escherichia coli | Gram-negative | 4 - >256 |

| Salmonella enterica serovar Typhi | Gram-negative | 0.1 - 5 (sensitive strains) |

| Staphylococcus aureus | Gram-positive | 4.87 (representative value) |

| Streptococcus pyogenes | Gram-positive | 9.75 (representative value) |

Data compiled from multiple sources. Resistance can lead to significantly higher MIC values.

Mechanism of Action: Inhibition of Protein Synthesis

Both Lincomycin and Chloramphenicol target the peptidyl transferase center (PTC) within the 50S ribosomal subunit. By binding to specific nucleotides of the 23S rRNA, they physically obstruct the binding of aminoacyl-tRNA to the A-site and inhibit the formation of peptide bonds, thereby halting protein elongation and bacterial growth.

Figure 1. Inhibition of the 50S ribosomal subunit by this compound-like antibiotics.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.

Materials:

-

Test compound (e.g., Lincomycin, Chloramphenicol) stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial culture in log-phase growth

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

Workflow Diagram:

Figure 2. Workflow for the broth microdilution MIC determination protocol.

Procedure:

-

Prepare Antibiotic Dilutions: a. In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. b. Add 200 µL of the test antibiotic solution (at twice the desired starting concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the positive control (growth control, no antibiotic) and well 12 as the negative control (sterility control, no bacteria).

-

Prepare Bacterial Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: a. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well) compared to the turbid growth in the positive control (well 11). Pinpoint growth at the bottom of the well should be disregarded for bacteriostatic antibiotics like chloramphenicol.

Protocol 2: Antibacterial Susceptibility Testing via Kirby-Bauer Disk Diffusion

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic based on the diameter of the zone of growth inhibition.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Paper disks impregnated with a standard concentration of the antibiotic (e.g., Chloramphenicol 30 µg)

-

Bacterial culture and 0.5 McFarland standard as prepared in Protocol 1

-

Sterile cotton swabs

-

Forceps

-

Ruler or caliper

Procedure:

-

Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth. d. Allow the plate to dry for 3-5 minutes.

-

Disk Application: a. Using sterile forceps, place the antibiotic disk onto the surface of the inoculated MHA plate. b. Gently press the disk down to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.

-

Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using a ruler or caliper. b. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the established breakpoints provided by standards organizations like CLSI.

Protocol 3: Bacterial Growth Curve Assay

This protocol monitors the effect of an antibiotic on bacterial growth over time by measuring optical density (OD).

Materials:

-

Spectrophotometer or microplate reader capable of measuring OD at 600 nm (OD₆₀₀)

-

Sterile culture tubes or a 96-well plate

-

Bacterial culture

-

Appropriate broth medium (e.g., LB, TSB)

-

Test antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)

Procedure:

-

Prepare Cultures: a. Inoculate an overnight culture of the test bacterium in the appropriate broth. b. The next day, dilute the overnight culture into fresh, pre-warmed broth to an initial OD₆₀₀ of ~0.05-0.1.

-

Set Up Experimental Conditions: a. Prepare a series of culture flasks or wells containing the diluted bacterial culture. b. Add the test antibiotic to achieve the desired final concentrations. Include a "no antibiotic" growth control. c. Prepare a blank control containing only sterile broth.

-

Incubation and Measurement: a. Incubate the cultures at the optimal temperature with shaking (e.g., 37°C at 200 rpm). b. At regular time intervals (e.g., every 30-60 minutes), withdraw an aliquot from each culture and measure the OD₆₀₀. Use the sterile broth as a blank.

-

Data Analysis: a. Plot the OD₆₀₀ values (Y-axis) against time (X-axis) to generate growth curves for each condition. b. Compare the growth curves of the antibiotic-treated cultures to the untreated control to observe effects on the lag phase, exponential growth rate, and maximum culture density.

References

Standard Operating Procedure for In Vitro Evaluation of Phenicol Antibiotics

Introduction

This document provides a detailed standard operating procedure (SOP) for the in vitro evaluation of phenicol antibiotics. The term "Lincophenicol" as specified in the user request did not yield specific search results. It is presumed that this may be a typographical error or a less common derivative. Therefore, this SOP is based on the well-documented in vitro activities of closely related and representative phenicol compounds, namely Chloramphenicol and Thiamphenicol.

Phenicols are a class of broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, which sterically blocks the peptidyl transferase step in peptide bond formation.[1][3] This document outlines the protocols for assessing the antibacterial, cytotoxic, and anti-inflammatory properties of these compounds in an in vitro setting.

Application Notes

Phenicol antibiotics are versatile molecules for in vitro research with several key applications:

-

Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria to understand their potency and spectrum of activity.

-

Mechanism of Action Studies: Investigating the specific molecular interactions with the bacterial ribosome and downstream effects on protein synthesis.

-

Cytotoxicity Assessment: Evaluating the potential toxic effects on mammalian cell lines to determine a therapeutic window and predict potential adverse effects. Cytotoxicity assays are crucial for safety assessment and dose optimization in drug development.[4]

-

Anti-inflammatory Activity Screening: Assessing the ability of these compounds to modulate inflammatory pathways, which can be a secondary therapeutic benefit. This can involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Experimental Protocols

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a phenicol antibiotic that prevents visible growth of a bacterium.

Materials:

-

Test compound (e.g., Chloramphenicol, Thiamphenicol)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in CAMHB to the desired starting concentration.

-

Perform serial two-fold dilutions of the compound in the 96-well plate containing CAMHB.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the absorbance at 600 nm.

Data Presentation:

| Bacterium | Test Compound | MIC (µg/mL) | Reference |

| Escherichia coli O157:H7 | Chloramphenicol | 0.5 | |

| Enterococcus faecium | Chloramphenicol | 0.5 | |

| Staphylococcus aureus | Chloramphenicol | 1 | |

| Streptococci | Thiamphenicol | ≤ 0.5 - 4 | |

| Pneumococci | Thiamphenicol | ≤ 0.5 - 4 | |

| Enterococci | Thiamphenicol | ≤ 0.5 - 4 | |

| Staphylococci | Thiamphenicol | 8 - 64 | |

| Salmonella | Thiamphenicol | 8 - 64 | |

| E. coli | Thiamphenicol | 8 - 64 |

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., L929 mouse fibroblasts, HeLa, or HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include vehicle-treated (negative control) and untreated cells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation:

| Cell Line | Test Compound | Concentration | % Cell Viability |

| L929 | Test Compound X | 10 µM | 95% |

| L929 | Test Compound X | 50 µM | 70% |

| L929 | Test Compound X | 100 µM | 45% |

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + test compound without LPS).

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration (as an indicator of NO production) from a standard curve of sodium nitrite.

-

Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation:

| Treatment Group | NO Production (µM) | % Inhibition |

| Control (untreated) | 1.2 | - |

| LPS (1 µg/mL) | 25.8 | 0% |

| LPS + Test Compound X (10 µM) | 18.1 | 30% |

| LPS + Test Compound X (50 µM) | 9.7 | 62% |

Note: This table is a representative example. Specific data on the NO inhibitory activity of the mentioned phenicols was not found in a quantitative format in the initial search.

Visualizations

Caption: Workflow for MIC Determination.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Mechanism of Action of Phenicols.

References

Application Notes and Protocols for Chloramphenicol Solution Preparation in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1] It is a valuable tool in molecular biology for the selection of transformed cells containing chloramphenicol resistance genes and for the amplification of plasmids, cosmids, and BACs in E. coli.[1] In drug development, it serves as a reference compound for antibiotic efficacy studies. Proper preparation of chloramphenicol solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and use of chloramphenicol solutions for research purposes.

Physicochemical Properties

Chloramphenicol is a white to greyish-white crystalline powder with a slightly bitter taste.[2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone.[2] The molecule's solubility is influenced by the presence of both polar functional groups and a hydrophobic aromatic moiety.[2]

Data Presentation

Table 1: Solubility of Chloramphenicol

| Solvent | Solubility | Reference |

| Water | Poorly soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble |

Table 2: Stability of Chloramphenicol Solutions

| Condition | Stability Profile | Reference |

| Acidic (pH < 7) | Relatively stable | |

| Alkaline (pH > 7) | Prone to degradation | |

| Heat | Can lead to degradation | |

| Aqueous Solution | Susceptible to hydrolysis |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Chloramphenicol Stock Solution in Ethanol

Materials:

-

Chloramphenicol powder (purity ≥ 97%)

-

95% Ethanol, sterile

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile filter (0.22 µm pore size) and syringe

Procedure:

-

Weigh out the desired amount of chloramphenicol powder using an analytical balance. For a 10 mg/mL solution, you will need 100 mg of chloramphenicol for a final volume of 10 mL.

-

Transfer the powder to a sterile conical tube.

-

Add the appropriate volume of 95% ethanol to the tube.

-

Vortex the mixture until the chloramphenicol is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-

Label the tube clearly with the name of the solution, concentration, solvent, date of preparation, and your initials.

-

Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Bacterial Culture

Materials:

-

10 mg/mL Chloramphenicol stock solution

-

Sterile liquid or molten agar growth medium (e.g., LB, Terrific Broth)

-

Sterile pipettes and tips

Procedure:

-

Thaw the 10 mg/mL chloramphenicol stock solution at room temperature.

-

Vortex the stock solution briefly to ensure homogeneity.

-

Calculate the volume of stock solution required to achieve the desired final concentration in your growth medium. For a final concentration of 25 µg/mL in 100 mL of medium, you would need 250 µL of the 10 mg/mL stock solution.

-

Aseptically add the calculated volume of the chloramphenicol stock solution to the sterile growth medium.

-

Mix the medium thoroughly by swirling or inverting the container.

-

The medium is now ready for use in bacterial culture for selection or plasmid amplification.

Mechanism of Action

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It is a lipid-soluble molecule that can diffuse through the bacterial cell membrane. Once inside the cell, chloramphenicol binds to the 50S subunit of the bacterial ribosome. This binding action blocks the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds and halting protein synthesis.

Visualizations

Caption: Mechanism of action of Chloramphenicol in a bacterial cell.

Caption: Workflow for preparing Chloramphenicol solutions for research.

References

Application Notes and Protocols for In Vitro Assessment of Phenicol and Lincosamide Antibiotics

A Note on "Lincophenicol": The term "this compound" does not correspond to a recognized antibiotic. This document provides information on Chloramphenicol and Lincomycin , two distinct classes of antibiotics, based on the possibility of a typographical error. Chloramphenicol is a phenicol antibiotic, while Lincomycin is a lincosamide. Both are inhibitors of bacterial protein synthesis.

Part 1: Chloramphenicol

Introduction

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[1][3] While highly effective, its use is limited in humans due to potential serious side effects, including bone marrow suppression. In a research context, it is crucial to determine the effective and cytotoxic concentrations of Chloramphenicol to ensure the validity of in vitro studies.

Mechanism of Action

Chloramphenicol diffuses through the bacterial cell membrane and reversibly binds to the A2451 and A2452 residues within the 23S rRNA of the 50S ribosomal subunit. This binding action inhibits the peptidyl transferase activity, which is essential for the elongation of the polypeptide chain during protein synthesis. Although it primarily targets bacterial ribosomes, at high concentrations, it can also affect mitochondrial ribosomes in eukaryotic cells, leading to cytotoxicity.

Diagram of Chloramphenicol's Mechanism of Action

Caption: Mechanism of Chloramphenicol action on the bacterial ribosome.

Quantitative Data Summary

The effective concentration of Chloramphenicol can vary significantly depending on the bacterial species and strain. The following tables provide a summary of Minimum Inhibitory Concentrations (MICs) for selected bacteria and reported cytotoxic concentrations for eukaryotic cells.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol for Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 2 - 16 | |

| Streptococcus pneumoniae | 1 - 8 | |

| Escherichia coli | 2 - 8 | |

| Haemophilus influenzae | ≤ 2 (Susceptible) | |

| Gram-Negative Bacilli (MDR) | 4 - >256 |

Table 2: In Vitro Cytotoxicity of Chloramphenicol

| Cell Line | Assay | Concentration Range | Effect | Reference |

| Monkey Kidney Cells | Apoptosis Assay | 2 - 5 mM | Induction of apoptosis | |

| Human Hematopoietic Progenitor Cells | Colony Forming Assay | < Therapeutic Levels | Suppression of growth | |

| Human Non-Small Cell Lung Cancer (A549, H1299) | Viability Assay | Not specified | No significant effect on viability at short incubation | |

| Nude Mice (in vivo) | MTT Assay on isolated cells | Up to 100 mg/kg | Decreased cell viability in liver, kidney, and heart tissues | |

| Human Bone Marrow Cells | DNA Synthesis Assay | Not specified | Inhibition of DNA synthesis |

Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB)

-

Chloramphenicol stock solution (e.g., 1 mg/mL in ethanol)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Prepare Chloramphenicol Dilutions:

-

Perform serial two-fold dilutions of the Chloramphenicol stock solution in MHB in the wells of a 96-well plate to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).

-

Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

-

Inoculum Preparation:

-

Select 3-4 bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well containing the Chloramphenicol dilutions and the growth control well.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of Chloramphenicol that completely inhibits visible bacterial growth.

-

This protocol provides a general method for assessing the cytotoxic effects of Chloramphenicol on a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Chloramphenicol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Chloramphenicol in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of Chloramphenicol.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the Chloramphenicol concentration.

-

Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling Pathway Interactions

Recent studies have shown that Chloramphenicol can modulate cellular signaling pathways beyond its primary antibacterial action. In non-small cell lung cancer cells, Chloramphenicol has been found to induce autophagy and inhibit the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway. It appears to destabilize the HIF-1α protein by interfering with its interaction with SENP-1, leading to its degradation via the autophagy pathway.

Diagram of Chloramphenicol's Effect on the HIF-1α Pathway

Caption: Chloramphenicol's modulation of the HIF-1α signaling pathway.

Part 2: Lincomycin

Introduction

Lincomycin is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is primarily effective against Gram-positive bacteria and some anaerobic bacteria. Similar to Chloramphenicol, its mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Lincomycin binds to the 23S RNA of the 50S subunit of the bacterial ribosome, which interferes with the peptidyl transferase center. This binding action obstructs the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and thereby halting protein synthesis.

Diagram of Lincomycin's Mechanism of Action

Caption: Mechanism of Lincomycin action on the bacterial ribosome.

Quantitative Data Summary

The in vitro efficacy of Lincomycin is dependent on the bacterial species and the inoculum size.

Table 3: Minimum Inhibitory Concentrations (MICs) of Lincomycin for Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.2 - 3.2 | |

| Streptococcus pyogenes | 0.04 - 0.8 | |

| Staphylococcus aureus (inoculum ≤ 10⁴ cells/mL) | Median MIC: 0.78 | |

| Staphylococcus aureus (inoculum ≥ 10⁷ cells/mL) | Median MIC: 3.13 | |

| α-hemolytic streptococci | 0.40 - 1.05 |

Table 4: In Vitro Cytotoxicity of Lincomycin and its Derivative Clindamycin

| Compound | Cell Line | Assay | Concentration Range | Effect | Reference |

| Clindamycin | Fibroblasts | MTT Assay | 5 and 50 mg/L | ~60% viable cells at 24 and 48 h | |

| Clindamycin | Fibroblasts | MTT Assay | 150 and 300 mg/L | <50% viable cells at 24 and 48 h | |

| Lincomycin | Rat Hepatocytes | MTT Assay | Not specified | Nanobiotic formulation showed a better safety profile |

Experimental Protocols

This is a qualitative method to determine the susceptibility of bacteria to Lincomycin.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Lincomycin antimicrobial susceptibility disks (e.g., 2 µg)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking.

-

-

Disk Application:

-

Aseptically apply a Lincomycin disk to the surface of the inoculated agar.

-

Ensure disks are placed at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-defined zone diameter breakpoints.

-

The MTT assay protocol described for Chloramphenicol (Protocol 2) can be adapted for Lincomycin. It is important to determine the appropriate concentration range for Lincomycin based on available literature or preliminary screening experiments.

Workflow for Antimicrobial Susceptibility Testing (AST)

Caption: Workflow for Antimicrobial Susceptibility Testing (AST) by Disk Diffusion.

Signaling Pathway Interactions